molecular formula C27H43N5O8 B14218586 L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine CAS No. 823233-19-8

L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine

Cat. No.: B14218586
CAS No.: 823233-19-8
M. Wt: 565.7 g/mol
InChI Key: UJUIEYCMQXLWTN-XSXWSVAESA-N
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Description

L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine is a peptide composed of five amino acids: leucine, serine, leucine, tyrosine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are employed to obtain the desired peptide with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced using reagents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Site-directed mutagenesis kits and specific enzymes.

Major Products Formed

    Oxidation: Dityrosine.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, influencing cellular processes like metabolism or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-seryl-L-alanine: A simpler tripeptide with similar properties.

    L-Leucyl-L-tyrosyl-L-alanine: Another tripeptide with a different sequence but comparable functions.

    L-Leucyl-L-seryl-L-leucyl-L-alanine: A tetrapeptide with one less amino acid.

Uniqueness

L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine is unique due to its specific sequence, which imparts distinct biological activities and interactions. The presence of tyrosine, for example, allows for unique oxidative reactions and signaling capabilities not found in simpler peptides.

Properties

CAS No.

823233-19-8

Molecular Formula

C27H43N5O8

Molecular Weight

565.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C27H43N5O8/c1-14(2)10-19(28)23(35)32-22(13-33)26(38)30-20(11-15(3)4)25(37)31-21(24(36)29-16(5)27(39)40)12-17-6-8-18(34)9-7-17/h6-9,14-16,19-22,33-34H,10-13,28H2,1-5H3,(H,29,36)(H,30,38)(H,31,37)(H,32,35)(H,39,40)/t16-,19-,20-,21-,22-/m0/s1

InChI Key

UJUIEYCMQXLWTN-XSXWSVAESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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